1-Bromo-2-chloro-4-isocyanatobenzene

Description

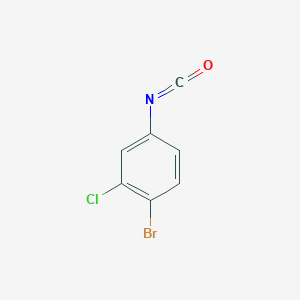

1-Bromo-2-chloro-4-isocyanatobenzene (CAS: 1260879-15-9, EN300-281374) is a halogenated aromatic compound featuring bromine, chlorine, and isocyanate functional groups at positions 1, 2, and 4 of the benzene ring, respectively . Its molecular formula is C₇H₃BrClNO, with a molecular weight of approximately 235.46 g/mol (calculated). The isocyanate group (-NCO) confers high reactivity, making it valuable in synthesizing polymers, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

1-bromo-2-chloro-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGYRNCYNAPFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-isocyanatobenzene can be synthesized through several methods. One common route involves the reaction of 2-chloroaniline with bromine to form 2-bromo-1-chloroaniline. This intermediate is then subjected to a Sandmeyer reaction to introduce the isocyanate group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines or alcohols to form ureas or carbamates.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Addition Reactions: Amines or alcohols are used as nucleophiles in the presence of catalysts or under mild heating.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Addition Products: Ureas or carbamates are typical products of addition reactions involving the isocyanate group.

Scientific Research Applications

1-Bromo-2-chloro-4-isocyanatobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-isocyanatobenzene involves its reactivity with various nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds with desired properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Aromatic Compounds

Key Observations:

Functional Group Influence :

- The isocyanate group in the target compound enhances reactivity toward nucleophiles (e.g., amines, alcohols), enabling applications in polyurethane and urea synthesis. In contrast, isothiocyanate (e.g., 886501-37-7) exhibits distinct reactivity, often used in bioconjugation .

- Electron-withdrawing halogens (Br, Cl) at positions 1 and 2 deactivate the benzene ring, moderating the isocyanate’s electrophilicity compared to alkyl-substituted analogs (e.g., 1591-97-5) .

Structural Modifications: Alkyl Chains: Introducing ethyl or methyl groups (e.g., 1485381-99-4, 1591-97-5) increases molecular weight and hydrophobicity, impacting solubility and polymer compatibility .

Physical Properties :

- Simple halogenated benzenes (e.g., 694-80-4) exhibit higher volatility (bp: 198–201°C, density: 1.649 g/cm³) compared to isocyanate derivatives, which likely have higher boiling points due to polar functional groups .

Biological Activity

1-Bromo-2-chloro-4-isocyanatobenzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.

- Molecular Formula : C₇H₃BrClNO

- SMILES : C1=CC(=C(C=C1N=C=O)Cl)Br

- InChI : InChI=1S/C7H3BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial properties and potential as a chemical intermediate in drug synthesis.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Candida albicans | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves the formation of reactive intermediates that can modify essential biomolecules within microbial cells. This modification can lead to the disruption of cellular processes, including protein synthesis and DNA replication.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial and fungal strains. The study employed standard broth dilution methods to determine MIC values. The results demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, as well as fungi.

Toxicological Assessment

A separate study focused on the toxicological profile of this compound. It was found that at higher concentrations, the compound exhibited cytotoxic effects on mammalian cell lines, indicating a need for caution in its use:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 20 |

| A549 | 18 |

This cytotoxicity underscores the importance of evaluating both therapeutic benefits and potential risks associated with exposure to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.